Chemical structure and properties of 6-Chloro-1-methylindoline-2,3-dione
Chemical structure and properties of 6-Chloro-1-methylindoline-2,3-dione
Technical Guide: Chemical Structure, Synthesis, and Properties of 6-Chloro-1-methylindoline-2,3-dione
Executive Summary
6-Chloro-1-methylindoline-2,3-dione (also known as 6-chloro-1-methylisatin) is a halogenated derivative of the endogenous indole isatin.[1][2][3][4][5][6][7] It serves as a "privileged scaffold" in medicinal chemistry due to its ability to undergo diverse chemical modifications—particularly at the C3 carbonyl and C5 aromatic positions—to yield bioactive agents. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol, reactivity profiles, and analytical characterization data for researchers in drug discovery.
Part 1: Chemical Identity & Structural Analysis
The molecule features a bicyclic heteroaromatic core (indoline-2,3-dione) with a chlorine atom at position 6 and a methyl group on the nitrogen atom. The electron-withdrawing chlorine atom and the electron-donating
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 6-Chloro-1-methylindoline-2,3-dione |
| Common Name | 6-Chloro-1-methylisatin |
| CAS Number | 122750-25-8 |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Appearance | Orange to Red Crystalline Solid |
| Melting Point | 175 – 178 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in water |
| Electronic Features | Planar aromatic system; C3 carbonyl is highly electrophilic |
Part 2: Synthesis & Production Protocol
The most robust method for synthesizing 6-chloro-1-methylindoline-2,3-dione is the
Validated Synthesis Protocol
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Precursor: 6-Chloroisatin (CAS: 6341-92-0)
-
Reagents: Iodomethane (MeI), Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
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Solvent: N,N-Dimethylformamide (DMF) or Acetone
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with 6-chloroisatin (1.0 equiv) and anhydrous DMF (5–10 mL per gram of substrate). Stir until fully dissolved.
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Base Addition: Add anhydrous K₂CO₃ (1.5 – 2.0 equiv) to the solution. The color may darken due to the formation of the isatin anion.
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Alkylation: Cool the mixture to 0 °C in an ice bath. Add Iodomethane (1.2 – 1.5 equiv) dropwise to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 3:1). The product is usually less polar than the starting material.
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Work-up: Pour the reaction mixture into crushed ice/water. The product will precipitate as an orange/red solid.
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Purification: Filter the solid, wash with cold water to remove inorganic salts, and dry. Recrystallize from Ethanol or purify via silica gel column chromatography (Petroleum Ether/Ethyl Acetate) if necessary.
-
Yield: Typical yields range from 68% to 85% .
Figure 1: Synthesis pathway via N-methylation of 6-chloroisatin.
Part 3: Reactivity Profile & Derivatization
The chemical utility of 6-chloro-1-methylindoline-2,3-dione lies in its specific reactive centers. The C3 carbonyl is a "ketone-like" carbonyl that is highly susceptible to nucleophilic attack, far more so than the C2 amide carbonyl.
Key Reaction Pathways
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Schiff Base Formation (C3 Condensation):
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Mechanism: Nucleophilic attack by primary amines, hydrazines, or thiosemicarbazides at the C3 position, followed by dehydration.
-
Application: Synthesis of thiosemicarbazones and spiro-derivatives, which are often evaluated for anticonvulsant and antiviral activity.
-
Conditions: Ethanol/Methanol reflux with catalytic acetic acid.
-
-
Electrophilic Aromatic Substitution (C5 Position):
-
The C5 position is para to the activating nitrogen and meta to the carbonyls, making it the most favorable site for electrophilic attack (e.g., nitration, bromination) if further functionalization is required.
-
-
Ring Opening (Alkaline Hydrolysis):
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Treatment with strong bases (NaOH) hydrolyzes the amide bond (N1-C2), opening the ring to form 2-amino-4-chlorophenylglyoxylic acid derivatives (isatinates).
-
Figure 2: Primary reactivity map highlighting the C3 carbonyl as the principal site for medicinal chemistry derivatization.
Part 4: Pharmacological Potential[8]
Research indicates that
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Anticancer Activity: Derivatives of 6-chloro-1-methylisatin have shown cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231). The
-methyl group prevents tautomerization, locking the molecule in a fixed conformation that may enhance binding affinity to kinase targets (e.g., VEGFR-2). -
Antiviral & Anticonvulsant: Schiff bases derived from this core (e.g., thiosemicarbazones) are classic pharmacophores for antiviral agents (poxviruses) and anticonvulsants, acting via sodium channel blockade.
Part 5: Analytical Characterization
To ensure scientific integrity, synthesized compounds must be validated against the following spectroscopic standards.
Nuclear Magnetic Resonance (NMR) - in CDCl₃:
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¹H NMR (400 MHz):
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δ 7.55 (d, J = 8.0 Hz, 1H): Proton at position C4.
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δ 7.12 (dd, J = 8.0, 1.6 Hz, 1H): Proton at position C5.
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δ 6.91 (d, J = 1.6 Hz, 1H): Proton at position C7 (ortho to N, but shielded by Cl and Me effects).
-
δ 3.24 (s, 3H): The characteristic
-methyl singlet.
-
-
¹³C NMR (100 MHz):
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Carbonyls: δ 181.9 (C3, ketone), 158.3 (C2, amide).
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Aromatic Carbons: δ 152.6 (C7a), 145.0 (C6), 126.4 (C4), 124.1 (C5), 115.9 (C3a), 110.9 (C7).
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Alkyl: δ 26.5 (
-CH₃).
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Mass Spectrometry:
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HRMS (ESI): Calculated for [M+Na]⁺: 218.0 (approx). The chlorine isotope pattern (³⁵Cl/³⁷Cl) will be visible in a 3:1 ratio.
References
-
PubChem. (n.d.). 6-Chloroindoline-2,3-dione (6-Chloroisatin) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Copper-catalyzed synthesis of isoindigoes and isatins from diazo(nitro)acetanilides. (Contains specific NMR data for 6-chloro-1-methylindoline-2,3-dione). Retrieved from [Link]
-
RSC Advances. (2015). IBX-promoted domino reaction of α-hydroxy amides: A facile one-pot synthesis of isatins. (Supplementary Information containing characterization data). Retrieved from [Link]
Sources
- 1. 117883-46-2|5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione|BLD Pharm [bldpharm.com]
- 2. 139422-23-4|6-Chloro-4-iodoindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 3. 954586-11-9|5-Chloro-7-(trifluoromethyl)indoline-2,3-dione|BLD Pharm [bldpharm.com]
- 4. 6-CHLORO-7-METHYL ISATIN synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arabjchem.org [arabjchem.org]
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